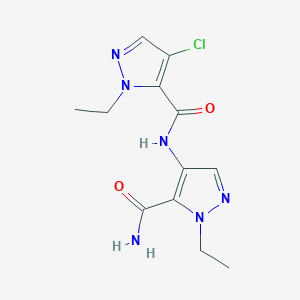![molecular formula C20H21F3N2O5S B10946149 N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10946149.png)
N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound characterized by the presence of difluoromethoxy, methoxy, fluorophenyl, and sulfonyl groups attached to a piperidinecarboxamide backbone. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, including the introduction of difluoromethoxy and methoxy groups, as well as the formation of the piperidinecarboxamide core. Key steps in the synthetic route may include:
Sulfonylation: The attachment of the sulfonyl group to the fluorophenyl ring can be accomplished using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and difluoromethoxy groups.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and appropriate catalysts or bases .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethoxyphenyl ketones, while reduction could produce sulfonyl derivatives .
Scientific Research Applications
N-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies investigating its effects on various biological pathways and molecular targets.
Pharmaceutical Development: The compound is explored for its potential use in drug development, particularly for conditions where modulation of specific molecular targets is desired.
Industrial Applications: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The presence of difluoromethoxy and sulfonyl groups can enhance its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethoxy and sulfonyl-containing piperidine derivatives, such as:
- N-[4-(Difluoromethoxy)-3-methoxyphenyl]-4-methylbenzamide
- Trifluoromethyl phenyl sulfone derivatives
Uniqueness
N-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethoxy and sulfonyl groups enhances its potential for selective binding and activity in various applications .
Properties
Molecular Formula |
C20H21F3N2O5S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C20H21F3N2O5S/c1-29-18-11-15(6-9-17(18)30-20(22)23)24-19(26)13-3-2-10-25(12-13)31(27,28)16-7-4-14(21)5-8-16/h4-9,11,13,20H,2-3,10,12H2,1H3,(H,24,26) |
InChI Key |
HZUPBDWINPDPRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-Adamantyl)propyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10946067.png)
![(5Z)-5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-ethyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10946080.png)
![N'-[(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide](/img/structure/B10946087.png)

![6-bromo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B10946098.png)
![(2E)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B10946104.png)
![9-Ethyl-8-methyl-2-(2-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10946105.png)
![2-{[4-(difluoromethoxy)-3-ethoxyphenyl]carbonyl}-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B10946112.png)
![2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10946113.png)
![N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946128.png)
![N-(2-carbamoylphenyl)-2-[2-(propan-2-yloxy)phenyl]quinoline-4-carboxamide](/img/structure/B10946131.png)
![{1-[(2-methylphenoxy)methyl]-1H-pyrazol-3-yl}{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10946134.png)
![(2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10946136.png)
![2-(1H-benzotriazol-1-yl)-N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B10946138.png)
